

Technical Deep Dive: Biotin-11-CTP Structure and Function[1]

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Compound of Interest

Compound Name: *Bio-11-ctp*

Cat. No.: *B13732282*

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Executive Summary

Biotin-11-CTP (Biotin-11-Cytidine-5'-Triphosphate) is a modified nucleotide analog critical for non-radioactive labeling of RNA.[1][2][3][4][5] It functions as a substrate for bacteriophage RNA polymerases (T7, T3, SP6) during in vitro transcription (IVT), replacing a fraction of natural Cytidine-5'-Triphosphate (CTP).[1] The "11" designation refers to the specific 11-atom spacer arm connecting the biotin moiety to the cytosine base.[4][6] This linker length is a bio-engineered optimum: short enough to minimize steric interference during polymerase incorporation, yet long enough to project the biotin molecule away from the nucleic acid backbone, ensuring efficient capture by streptavidin or avidin conjugates in downstream applications like microarray hybridization, in situ hybridization (ISH), and Northern blotting.[1]

Molecular Architecture

The efficacy of Biotin-11-CTP relies on its tripartite structure: the Nucleotide Core, the Linker Arm, and the Biotin Tag.

Chemical Structure Breakdown[1]

- **Nucleotide Core:** Cytidine-5'-Triphosphate (CTP).[1][4] The modification occurs at the C-5 position of the cytosine base. This position is chosen because it projects into the major groove of the RNA helix, minimizing disruption to Watson-Crick base pairing (C-G) and polymerase recognition.[1]

- The Biotin Tag: A 244 Da vitamin (Vitamin H) acting as the affinity handle.[1]
- The Linker (The "11" Factor): The critical bridge.[1] In Biotin-11-CTP, this is typically a propargyl-amino- ϵ -aminocaproyl chain.[1]

Structural Connectivity & Atom Count

The "11-atom" nomenclature describes the linear chain of atoms separating the cytosine base from the biotin valeric acid side chain.

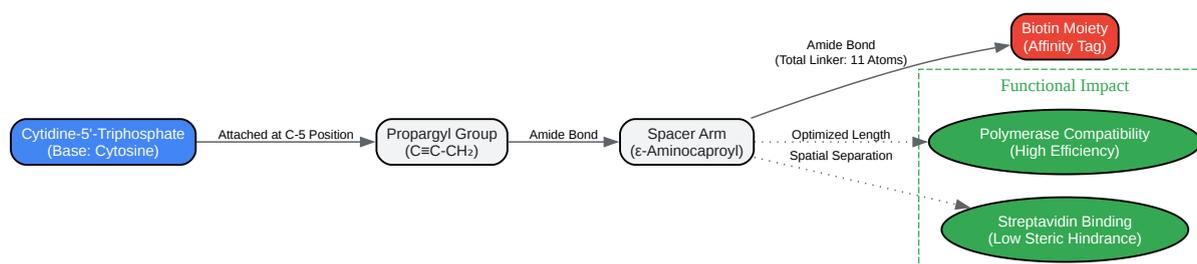
Connectivity Path: Cytosine-C5 \rightarrow C \equiv C-CH₂-NH (Propargylamino) \rightarrow CO-(CH₂)₅-NH (ϵ -Aminocaproyl) \rightarrow Biotin[1]

Atom Count Validation:

- C (Alkyne)[1]
- C (Alkyne)[1]
- C (Methylene)[1]
- N (Amine)
- C (Carbonyl of linker)[1]
- C (Methylene)[1]
- N (Amide Nitrogen attached to Biotin)[1]

Total: 11 Atoms.[1][2][3][4][5][6]

Molecular Visualization (DOT Diagram)



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Caption: Schematic connectivity of Biotin-11-CTP showing the 11-atom spacer bridging the nucleotide and biotin.

The Linker Logic: Why 11 Atoms?

The choice of an 11-atom linker is not arbitrary; it represents a "Goldilocks" zone in chemical biology.^[1]

Steric Hindrance vs. Polymerase Acceptance^[1]

- Too Short (< 5 atoms): The biotin molecule is held too close to the DNA/RNA backbone.^[1] This creates steric clashes with the RNA polymerase active site, drastically reducing incorporation efficiency (yield).^[1] Furthermore, once incorporated, the biotin is "buried" in the helix, making it inaccessible to bulky streptavidin proteins (60 kDa) during detection.^[1]
- Too Long (> 16 atoms): While accessible, long flexible linkers (like Bio-16 or Bio-20) can fold back on themselves or cause "drag" during transcription.^[1] Some studies suggest that while Bio-16 incorporates well, it may impede purification or hybridization kinetics due to the bulky hydrophobic tail [1].^[1]

- The 11-Atom Optimum: Provides sufficient distance (~14-16 Å) for the biotin to protrude from the helix for detection, while maintaining a rigid enough structure (due to the alkyne group) to prevent interference with the polymerase channel.[1]

Comparison of Linker Variants

Feature	Biotin-4-CTP (Short)	Biotin-11-CTP (Standard)	Biotin-16-CTP (Long)
Linker Composition	Direct attachment or short alkyl	Propargyl-ε-aminocaproyl	Propargyl-XX-aminocaproyl
Atom Count	~4-5	11	~16
Incorporation Efficiency	Low	High	High
Detection Sensitivity	Poor (Steric shielding)	Excellent	Excellent
Primary Application	N/A (Rarely used)	Microarrays, ISH, Northern	Specialized deep-probe labeling

Experimental Protocols: In Vitro Transcription (IVT) [1][7]

This protocol outlines the generation of Biotin-labeled cRNA using T7 RNA Polymerase.[1][3]

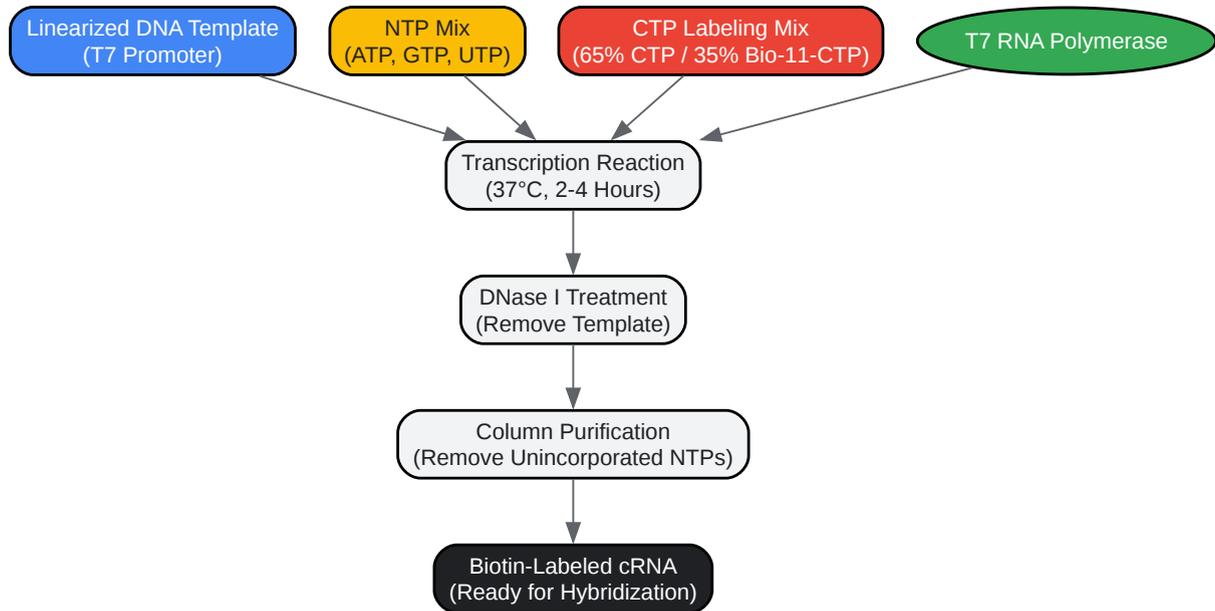
Reagent Preparation

- NTP Mix (Standard): ATP, GTP, UTP (10 mM each).[1]
- CTP Mix (Labeling): A mix of natural CTP and Biotin-11-CTP is required.[1][3] T7 polymerase cannot synthesize RNA efficiently with 100% biotinylated nucleotides due to steric load.[1]
- Recommended Ratio: 35-40% Biotin-11-CTP substitution.[1]
 - Example: 6.5 mM CTP + 3.5 mM Biotin-11-CTP.[1]

Step-by-Step Workflow

- Template Preparation: Linearize plasmid DNA containing a T7 promoter.[\[1\]](#)[\[3\]](#) Ensure high purity ($A_{260}/A_{280} > 1.8$).
- Reaction Assembly (20 μ L):
 - Template DNA: 1 μ g
 - ATP, GTP, UTP (10 mM each): 2 μ L each[\[1\]](#)
 - CTP (10 mM): 1.3 μ L
 - Biotin-11-CTP (10 mM): 0.7 μ L[\[1\]](#)
 - 10X Reaction Buffer: 2 μ L
 - T7 RNA Polymerase Mix: 2 μ L
 - Nuclease-free Water: to 20 μ L[\[1\]](#)
- Incubation: Incubate at 37°C for 2-4 hours. Long incubations maximize yield but increase risk of degradation if RNase is present.[\[1\]](#)
- DNase Treatment: Add 2U DNase I, incubate 15 min at 37°C to remove template.
- Purification: Use silica-column purification (e.g., RNeasy) or LiCl precipitation.[\[1\]](#) Note: Biotinylated RNA is heavier; adjust centrifugation times if using precipitation.

IVT Workflow Diagram



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Caption: Workflow for incorporating Biotin-11-CTP into RNA using T7 RNA Polymerase.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	High Biotin-CTP ratio inhibits polymerase.[1]	Reduce Biotin-11-CTP to 25-30% of total CTP.[1]
Precipitate in Tube	Biotin-11-CTP is less soluble than natural NTPs.[1]	Thaw completely at room temp and vortex. Do not store at <-20°C for years (precipitates form).[1]
Poor Hybridization Signal	Labeling density too high (steric crowding).	High biotin density can prevent streptavidin binding due to crowding.[1] Reduce labeling ratio.
Smearing on Gel	Template degradation or RNase contamination.[1]	Ensure template is RNase-free; add RNase Inhibitor to reaction.[1]

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